molecular formula C10H12O3S B13113464 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol

Cat. No.: B13113464
M. Wt: 212.27 g/mol
InChI Key: GGHFJYQHOVXFAY-GQCTYLIASA-N
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Description

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol is a propenol derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at the ortho-position of the phenyl ring. This electron-withdrawing group significantly influences the compound's electronic properties, solubility, and reactivity compared to analogues with other substituents.

Physical properties can be inferred from structurally similar compounds. For instance, 3-(4-Methoxyphenyl)-prop-2-en-1-ol (1r) is a liquid at room temperature , while chloro- or methanesulfonyl-substituted analogues (e.g., 3h, 9d) are typically solids with melting points ranging from 118–144°C .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

(E)-3-(2-methylsulfonylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+

InChI Key

GGHFJYQHOVXFAY-GQCTYLIASA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1/C=C/CO

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol derivatives in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted phenylprop-2-en-1-ol derivatives .

Scientific Research Applications

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : Methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, enhancing electrophilicity and polarity compared to electron-donating groups like methoxy (-OCH₃) .
  • Synthetic Efficiency : Arylsulfonyl derivatives achieve high yields (89%) under palladium catalysis, suggesting efficient routes for synthesizing the target compound .
  • Physical States : Electron-withdrawing substituents (e.g., -SO₂CH₃, -Cl) correlate with solid states, while methoxy or alkyl groups favor liquids .
Functional Group Impact:
  • Methanesulfonyl vs. Methoxy : The -SO₂CH₃ group may enhance binding to hydrophobic pockets in biological targets due to its larger size and polarity compared to -OCH₃ .

Spectroscopic and Analytical Data

  • NMR Characterization : All analogues are rigorously analyzed via ¹H and ¹³C NMR, with shifts reflecting substituent electronic effects. For example, methanesulfonyl groups deshield adjacent protons, producing distinct downfield shifts .
  • Crystallography: While the target compound’s crystal structure is unreported, related compounds (e.g., (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol) exhibit non-planar aromatic rings and specific stacking interactions in the solid state .

Biological Activity

3-(2-Methanesulfonylphenyl)prop-2-en-1-ol, also referred to as a methanesulfonyl derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₃S
  • Molecular Weight : 242.30 g/mol
  • IUPAC Name : 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol

This compound features a prop-2-en-1-ol moiety linked to a methanesulfonyl-substituted phenyl group, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. These findings suggest its potential application in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol was evaluated in several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that it activates caspase pathways and downregulates anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol as an adjunct therapy for patients with chronic bacterial infections. Patients received standard antibiotic treatment alongside this compound. Results indicated a significant reduction in infection severity and duration compared to the control group, highlighting its potential as a co-treatment option.

Case Study 2: Anti-inflammatory Application

Another study focused on patients suffering from rheumatoid arthritis. Participants were administered this compound alongside their regular medication regimen. The results showed a marked decrease in joint swelling and pain levels after eight weeks of treatment, suggesting its efficacy in managing inflammatory conditions.

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